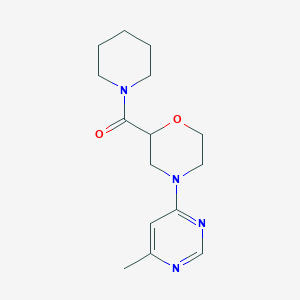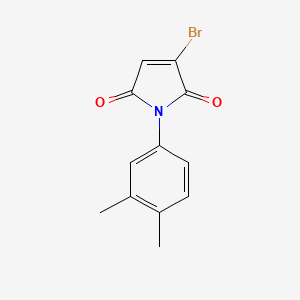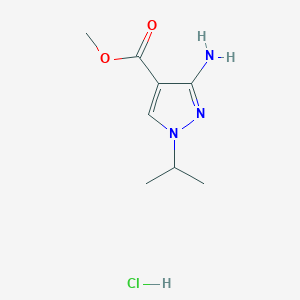![molecular formula C15H22BrN3O2 B12222817 5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12222817.png)
5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxolan-2-ylmethyl piperidine derivative.
Bromination: The piperidine derivative is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced pyrimidine derivatives.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of biological pathways and molecular interactions.
Chemical Biology: Utilized in the development of chemical probes for studying biological systems.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in biological processes.
Receptor Interaction: Binding to receptors and altering their signaling pathways.
DNA/RNA Interaction: Interacting with nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: A similar compound with a piperazine ring instead of a piperidine ring.
5-Bromo-2-(piperidin-1-yl)pyrimidine: A closely related compound with a different substitution pattern on the piperidine ring.
Uniqueness
5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure may result in different reactivity, binding affinity, and biological activity.
Properties
Molecular Formula |
C15H22BrN3O2 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
5-bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C15H22BrN3O2/c16-13-8-17-15(18-9-13)21-11-12-3-5-19(6-4-12)10-14-2-1-7-20-14/h8-9,12,14H,1-7,10-11H2 |
InChI Key |
ZHUGGGBRXUNZON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)COC3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12222742.png)
![3-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12222756.png)
![7-Hydrazinyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12222763.png)

![4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B12222781.png)
![3-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12222787.png)


![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12222794.png)
![3-(3,4-Dichlorophenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12222818.png)
![6-amino-2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B12222822.png)


![4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12222833.png)
